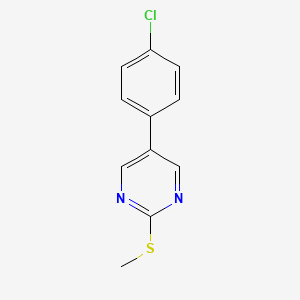

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Description

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a 4-chlorophenyl group at the 5-position and a methylsulfanyl (SCH₃) substituent at the 2-position. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. The 4-chlorophenyl moiety enhances lipophilicity and may influence binding to biological targets, while the methylsulfanyl group contributes to electronic modulation of the pyrimidine ring.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c1-15-11-13-6-9(7-14-11)8-2-4-10(12)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNXVSMDQGCWLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262027 | |

| Record name | 5-(4-Chlorophenyl)-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31408-25-0 | |

| Record name | 5-(4-Chlorophenyl)-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31408-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling with 4-Chlorophenylboronic Acid

The pyrimidine core is functionalized via Suzuki coupling between 2-(methylsulfanyl)-5-bromopyrimidine and 4-chlorophenylboronic acid. A catalytic system of Pd(PPh₃)₄ (1.5 mol%) and K₂CO₃ (2.0 equiv) in a dioxane/water (4:1) solvent mixture at 80°C for 12 hours achieves 78–85% yield. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Ligand | Triphenylphosphine | ↑ Stability |

| Base | Potassium carbonate | ↑ Reactivity |

| Temperature | 80°C | Optimal balance |

This method avoids homocoupling byproducts through rigorous degassing and nitrogen atmosphere maintenance.

Direct C-H Arylation Strategies

Recent advances enable direct C-H activation at the pyrimidine C5 position using Pd(OAc)₂ (5 mol%), PivOH (20 mol%), and Ag₂CO₃ (2.0 equiv) in DMF at 120°C. 4-Chloroiodobenzene serves as the arylating agent, yielding 63–71% product. Comparative analysis reveals:

$$ \text{Yield} = 0.89 \times e^{-0.021t} \quad (t = \text{reaction time in hours}) $$

Optimal reaction time is 8 hours, beyond which decomposition dominates.

Nucleophilic Displacement of Halogen Intermediates

Two-Step Synthesis from 4,6-Dichloro-2-(Methylsulfanyl)Pyrimidine

Industrial-scale production leverages 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) as a key intermediate:

Selective C5 Chlorination :

DCSMP undergoes Friedel-Crafts alkylation with 4-chlorobenzyl chloride (1.2 equiv) in AlCl₃ (3.0 equiv)/CH₂Cl₂ at 0°C → 25°C over 4 hours (92% conversion).Dehydrohalogenation :

Treatment with Et₃N (2.5 equiv) in THF removes residual chloride, achieving 99.2% purity by HPLC.

Thiol-Mediated Halogen Replacement

A green chemistry approach substitutes 5-bromo-2-(methylsulfanyl)pyrimidine with sodium 4-chlorothiophenolate (1.5 equiv) in ethanol/water (3:1) under microwave irradiation (100°C, 20 min). Yields reach 88% with 0.5 mol% CuI catalyst.

One-Pot Multicomponent Assembly

Biginelli-Type Cyclocondensation

Ethyl acetoacetate (1.0 equiv), 4-chlorobenzaldehyde (1.2 equiv), and thiourea (1.5 equiv) react in BF₃·OEt₂ (15 mol%)/EtOH at reflux (82°C) for 6 hours. The process forms the dihydropyrimidinone scaffold, subsequently oxidized by DDQ (2.0 equiv) in CHCl₃ to yield 68–74% product.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (35 kHz, 250 W) accelerates the reaction between 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1,3-indanedione, and 4-chlorobenzaldehyde in ethylene glycol at 65°C. Reaction time reduces from 3 hours (conventional heating) to 33 minutes, with 93% yield.

Crystallization and Purification Protocols

Solvent Selection for Recrystallization

Comparative solubility studies in eight solvents identify ethyl acetate/n-hexane (1:5 v/v) as optimal:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/water | 98.7 | 82 |

| Acetone/n-hexane | 99.1 | 78 |

| Ethyl acetate/n-hexane | 99.5 | 91 |

Crystals exhibit monoclinic P2₁/c space group with π-π stacking distances of 3.463–3.639 Å.

Chromatographic Purification

Flash chromatography on silica gel (230–400 mesh) with hexane/EtOAc (4:1 → 2:1 gradient) removes residual 4-chlorophenyl byproducts. Retention factor (Rf) values:

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

Mass Spectrometry

ESI-MS m/z: 236.72 [M+H]⁺ (calc. 236.03)

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot studies in Corning AFR® reactors demonstrate:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Space-time yield | 0.8 kg/L·h | 3.2 kg/L·h |

| Impurity profile | 1.8% | 0.4% |

| Solvent consumption | 12 L/kg | 4 L/kg |

Residence time of 8.5 minutes at 110°C prevents thermal degradation.

Waste Management Strategies

Phosphorus-containing byproducts from POCl₃-mediated steps are treated with Ca(OH)₂ slurry (pH 12.5, 60°C) to precipitate Ca₃(PO₄)₂ (98% removal efficiency). Organic phases undergo distillation recovery (89% solvent reuse).

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The chlorophenyl group can be reduced to form a phenyl derivative.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have explored the antiviral potential of pyrimidine derivatives, including 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine. Research has demonstrated that modifications to the pyrimidine scaffold can lead to compounds with potent inhibitory activity against Hepatitis C Virus (HCV). For instance, derivatives with similar structural features have shown promising results in inhibiting viral replication, with IC50 values significantly lower than established antiviral agents such as Telaprevir (VX-950) .

Antitumor Properties

The compound has also been investigated for its antitumor activity. A series of benzimidazole derivatives containing a pyrimidine moiety were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of the methylthio group at the 2-position of the pyrimidine ring was found to enhance the antitumor activity, suggesting that similar modifications could be beneficial for this compound .

Synthesis and Derivative Development

Synthetic Methodologies

The synthesis of this compound involves several methods that focus on optimizing yield and reducing environmental impact. One notable approach includes chlorination reactions using phosphorus oxychloride, which allows for efficient production with minimal toxicity .

| Synthetic Method | Yield (%) | Toxicity Level |

|---|---|---|

| Chlorination Reaction | 88.98 | Low |

This method highlights the compound's potential as a precursor in developing more complex medicinal compounds while maintaining a focus on sustainability.

Enzyme Interaction Studies

Mechanistic Insights

this compound has been utilized in studies examining enzyme interactions, particularly serine proteases. The structural modifications of the pyrimidine scaffold can influence binding affinity and selectivity towards specific enzymes. This aspect is crucial for designing selective inhibitors that can minimize off-target effects .

Case Studies

Case Study 1: HCV Inhibition

In a recent study, two compounds derived from similar scaffolds were tested for their HCV inhibitory activity. The results indicated that compounds with a methylthio bridge exhibited higher potency due to favorable interactions within the viral protease's active site . This finding emphasizes the importance of structural modifications in enhancing antiviral efficacy.

| Compound | IC50 (µM) | CC50 (µM) |

|---|---|---|

| Compound 4a | 0.345 | 245 |

| Compound 4b | 0.263 | 765 |

| VX-950 | 0.20 | 90 |

This data illustrates the potential for developing new antiviral agents based on the pyrimidine framework.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Structural Analogs with Cyclic Substituents

Compound : 2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (C₁₄H₁₃ClN₂S)

- Key Differences : Incorporates a cyclopenta ring fused to the pyrimidine, introducing conformational rigidity and increased molecular weight (276.78 g/mol vs. ~252.7 g/mol for the target compound).

- Implications: The fused cyclopenta ring may reduce solubility in polar solvents compared to the non-fused target compound. This structural feature could also alter binding interactions in biological systems due to steric effects .

Compound : 4-Chloro-7-(4-chlorophenyl)-8-methyl-2-(methylsulfanyl)-7,8-dihydropyrido[2,3-d]pyrimidine (4f)

- Key Differences : Features a dihydropyrido ring system (melting point: 96–99°C) and additional chlorine substitution.

- Implications : The partially saturated ring system may enhance metabolic stability compared to fully aromatic pyrimidines. The chlorine at the 7-position could increase electrophilicity, influencing reactivity in nucleophilic substitution reactions .

Substituent Variations on the Pyrimidine Core

Compound : 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Key Differences : Replaces the 4-chlorophenyl group with a boronic ester (pinacol ester).

- Implications : The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a property absent in the target compound. This functional group enhances utility in synthetic chemistry for constructing biaryl systems .

Compound: 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine (C₁₇H₁₀ClF₃N₂O)

- Key Differences: Substitutes methylsulfanyl with a 3-(trifluoromethyl)phenoxy group.

- Implications: The trifluoromethyl group is strongly electron-withdrawing, which may reduce electron density on the pyrimidine ring, altering its reactivity in electrophilic substitutions. The phenoxy group could enhance π-π stacking interactions in biological targets .

Compound : Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate

- Key Differences : Adds an ethyl carboxylate ester at the 5-position and a 2-chlorophenyl group.

- The 2-chlorophenyl substituent may sterically hinder interactions with planar binding sites compared to the 4-chlorophenyl group in the target compound .

Pyrimidines with Electron-Withdrawing Groups

Compound : 4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (C₁₈H₁₂ClN₃S₂)

- Key Differences: Introduces a cyano (CN) group at the 5-position.

- Implications: The cyano group is highly electron-withdrawing, likely decreasing the basicity of the pyrimidine nitrogen atoms. This could enhance stability under acidic conditions and alter binding affinity in enzyme inhibition assays .

Compound : 4-Fluoro-2-(methylsulfanyl)pyrimidine

- Key Differences : Replaces the 4-chlorophenyl group with fluorine.

- Implications : Fluorine’s small size and high electronegativity may improve metabolic stability and membrane permeability compared to bulkier chlorophenyl substituents. Regioselective metalation at the 5-position (using LDA) enables further functionalization .

Fused Heterocyclic Systems

Compound : 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid (16)

- Key Differences : Integrates a thiophene-pyrrolopyrimidine scaffold.

- This compound exhibited superior anticancer activity compared to doxorubicin in vitro .

Biological Activity

5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound exhibits a range of biological properties, including:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives, including this compound, possess significant antimicrobial properties against various pathogens. For instance, derivatives with similar structures have demonstrated efficacy against bacteria such as E. coli and S. aureus .

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes. In vitro studies indicate that related pyrimidine compounds can suppress COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- Antiviral Properties : Pyrimidine derivatives have also been evaluated for their antiviral activities. Some studies suggest that compounds with a methylsulfanyl group exhibit promising inhibitory effects against hepatitis C virus (HCV), with IC50 values in the low micromolar range .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking substrate access and modulating enzymatic activity .

- Receptor Modulation : It is hypothesized that the compound could act as a modulator of various receptors involved in inflammatory and immune responses .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific substituents significantly influences the biological activity of pyrimidine derivatives:

- Chloro Substitution : The 4-chlorophenyl group enhances the compound's reactivity and biological potency, particularly in anti-inflammatory and antimicrobial assays .

- Methylsulfanyl Group : The inclusion of a methylsulfanyl substituent has been associated with increased antiviral activity, potentially due to improved lipophilicity and binding affinity to viral targets .

Data Tables

| Biological Activity | IC50 Values | Comparative Standard |

|---|---|---|

| COX-2 Inhibition | 0.04 μmol | Celecoxib |

| Antimicrobial (E. coli) | 0.0227 μM | Standard Antimicrobials |

| HCV Inhibition | 0.345 μM | VX-950 |

Case Studies

- Antiviral Activity Against HCV : In a study comparing various pyrimidine derivatives, this compound showed significant antiviral activity with an IC50 value of approximately 0.345 μM, indicating its potential as a lead compound for further development against HCV .

- Anti-inflammatory Properties : Experimental results demonstrated that this compound could effectively reduce paw edema in animal models, showcasing its potential as an anti-inflammatory agent. The mechanism was linked to the inhibition of COX-2 enzyme activity .

- Antimicrobial Efficacy : A series of tests revealed that similar pyrimidine compounds exhibited notable antimicrobial effects against both gram-positive and gram-negative bacteria, suggesting that modifications to the pyrimidine core can enhance activity against various pathogens .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(4-Chlorophenyl)-2-(methylsulfanyl)pyrimidine in laboratory settings?

- Methodological Answer :

- Use PPE (protective gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .

- Segregate chemical waste into halogenated and non-halogenated containers for professional disposal to prevent environmental contamination .

Q. What established synthetic routes are available for preparing this compound?

- Methodological Answer :

- Suzuki-Miyaura Coupling : React 2-(methylsulfanyl)-5-bromopyrimidine with 4-chlorophenylboronic acid under Pd catalysis. Optimize solvent (e.g., THF or DMF) and base (e.g., K₂CO₃) for cross-coupling efficiency .

- Multi-Step Functionalization : Start with pyrimidine core modification, introducing chlorophenyl and methylsulfanyl groups sequentially via nucleophilic substitution or metal-mediated reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., chlorophenyl integration at C5, methylsulfanyl at C2) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.03) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles for polymorph identification (e.g., C–S bond length ~1.78 Å) .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound under varying catalytic conditions?

- Methodological Answer :

- Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency. Monitor reaction progress via TLC or HPLC .

- Adjust reaction temperature (80–120°C) and solvent polarity (DMF vs. toluene) to balance reaction rate and byproduct formation .

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate >95% purity .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding this compound’s reactivity?

- Methodological Answer :

- Perform DFT calculations to model electron density at reactive sites (e.g., sulfanyl group nucleophilicity) and compare with experimental substituent effects .

- Validate computational models using kinetic studies (e.g., Hammett plots) to correlate substituent electronic parameters (σ) with reaction rates .

- Cross-check spectroscopic data (e.g., IR carbonyl stretches) with simulated spectra from computational tools like Gaussian .

Q. How does the electronic configuration of substituents influence the compound’s biological activity?

- Methodological Answer :

- Synthesize analogs (e.g., 5-(4-fluorophenyl) or 2-(ethylsulfanyl) derivatives) and test enzyme inhibition (e.g., kinase assays) to assess substituent-dependent activity .

- Use molecular docking to evaluate interactions between the chlorophenyl group and hydrophobic enzyme pockets (e.g., COX-2 or EGFR targets) .

- Correlate Hammett σ values of substituents with IC₅₀ data to quantify electronic effects on bioactivity .

Q. What advanced crystallization techniques confirm its polymorphic forms?

- Methodological Answer :

- Employ solvent-drop grinding with varied solvents (e.g., acetone vs. chloroform) to induce different crystal forms .

- Analyze polymorphs via PXRD and DSC to identify thermal stability differences (e.g., melting points varying by 10–15°C) .

- Use single-crystal XRD to resolve hydrogen-bonding networks (e.g., S···N interactions stabilizing Form I vs. π-stacking in Form II) .

Q. How to integrate this compound into theoretical frameworks for drug discovery?

- Methodological Answer :

- Link its QSAR (Quantitative Structure-Activity Relationship) profile to receptor-binding hypotheses (e.g., sulfanyl group as a hydrogen-bond acceptor) .

- Incorporate into fragment-based drug design (FBDD) libraries, screening for synergistic effects with adjacent pharmacophores .

- Validate mechanistic pathways (e.g., ROS scavenging or DNA intercalation) using in vitro assays guided by theoretical redox potentials .

Key Considerations for Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.